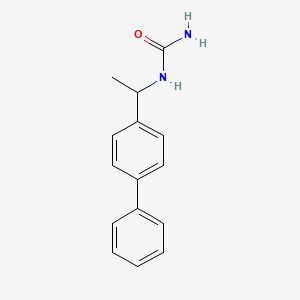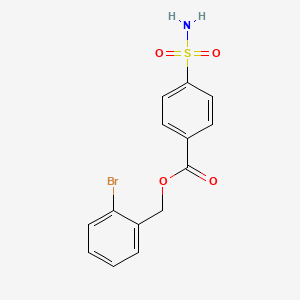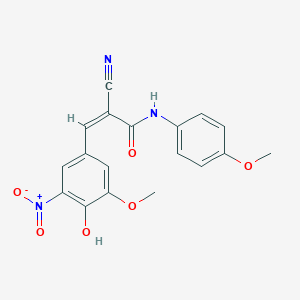
1-(4-Phenylphenyl)ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylphenyl)ethylurea is an organic compound characterized by the presence of a urea group attached to a phenyl-substituted ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)ethylurea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. This reaction typically occurs in the presence of a catalyst and under mild conditions. Another method involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, which are known for their versatility and efficiency in forming carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of water as a reaction medium in Suzuki–Miyaura cross-coupling reactions is an example of a green chemistry approach that minimizes environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Phenylphenyl)ethylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, boronic acids in Suzuki–Miyaura reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-Phenylphenyl)ethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which 1-(4-Phenylphenyl)ethylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Para-Quaterphenyl: Consists of a straight chain of four phenyl groups connected in the para position.
2-(4-Phenylphenyl)ethylurea: Another urea derivative with a similar structure
Uniqueness: 1-(4-Phenylphenyl)ethylurea is unique due to its specific substitution pattern and the presence of the urea group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
1-(4-phenylphenyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(17-15(16)18)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLEYAIEUBXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)



![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)

![7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5090066.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)

METHANONE](/img/structure/B5090103.png)

